methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate
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Overview
Description
Methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate is a complex organic compound that features a benzoate ester linked to two pyrazole rings
Preparation Methods
The synthesis of methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate typically involves a multi-step process. One common method includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with aromatic aldehydes in the presence of a catalyst such as sodium acetate . This reaction is carried out at room temperature and results in high yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents such as N-bromosuccinimide (NBS).
Scientific Research Applications
Methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antioxidants and anticancer agents.
Medicine: Some derivatives are being explored for their cytotoxic properties against various cancer cell lines.
Industry: The compound’s unique structural properties make it useful in the development of new materials with specific desired characteristics.
Mechanism of Action
The mechanism of action of methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate involves its interaction with cellular targets, leading to various biological effects. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage . In cancer cells, the compound may induce apoptosis through pathways involving p53-mediated mechanisms .
Comparison with Similar Compounds
Methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate can be compared with other similar compounds such as:
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share a similar pyrazole structure and exhibit comparable biological activities.
3H-Pyrazol-3-one derivatives: These compounds also feature pyrazole rings and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H26N4O4 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
methyl 4-[bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]benzoate |
InChI |
InChI=1S/C29H26N4O4/c1-18-24(27(34)32(30-18)22-10-6-4-7-11-22)26(20-14-16-21(17-15-20)29(36)37-3)25-19(2)31-33(28(25)35)23-12-8-5-9-13-23/h4-17,26,30-31H,1-3H3 |
InChI Key |
CRMBURRPCNNJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)C(=O)OC)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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